1-(6,7-dimethoxyquinazolin-4-yl)piperidine-4-carboxamide
Description
1-(6,7-Dimethoxyquinazolin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a quinazoline core substituted with 6,7-dimethoxy groups and a piperidine-4-carboxamide side chain. The dimethoxy groups on the quinazoline ring are hypothesized to enhance solubility and binding affinity to hydrophobic enzyme pockets, while the piperidine-4-carboxamide moiety may contribute to metabolic stability and target engagement .
Properties
IUPAC Name |
1-(6,7-dimethoxyquinazolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-22-13-7-11-12(8-14(13)23-2)18-9-19-16(11)20-5-3-10(4-6-20)15(17)21/h7-10H,3-6H2,1-2H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBPLQRUXODVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6,7-dimethoxyquinazolin-4-yl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the piperidine and carboxamide groups. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Formation of Carboxamide Group: The carboxamide group is typically formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(6,7-Dimethoxyquinazolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6,7-Dimethoxyquinazolin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxyquinazolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from diverse pharmacological contexts:
Structural Analogues with Quinazoline Cores
Analysis :
- Core Modifications : The dione core in 6,7-dimethoxy-3-phenyl-1H-quinazoline-2,4-dione eliminates the piperidine-carboxamide side chain, likely reducing kinase selectivity .
- Substituent Effects : The diazepane group in the PDB ligand introduces conformational flexibility, which could enhance binding to larger enzyme pockets but reduce metabolic stability .
Piperidine-4-Carboxamide Derivatives
Analysis :
- Aromatic Core vs. Aliphatic Substituents : The absence of the quinazoline ring in (R)-N-(4-fluorobenzyl)...carboxamide shifts activity toward antiviral targets, suggesting the quinazoline moiety is critical for kinase inhibition .
- Metabolic Stability : The hydroxycarbamimidoyl group in 1-[(N'-hydroxycarbamimidoyl)methyl]...carboxamide may improve solubility but reduce cell permeability compared to the target compound’s hydrophobic quinazoline core .
Research Findings and Implications
- Kinase Inhibition : The 6,7-dimethoxyquinazoline scaffold is strongly associated with EGFR inhibition, as seen in compound 6a (IC₅₀ = 0.8 µM) . The target compound’s carboxamide linker may offer superior pharmacokinetics over thiourea-based analogs.
- Antiviral Potential: Piperidine-4-carboxamide derivatives like (R)-N-(4-fluorobenzyl)...carboxamide demonstrate activity against SARS-CoV-2, but the target compound’s quinazoline core may limit broad-spectrum antiviral utility .
- Structural Flexibility : The diazepane-substituted analog (PDB ligand) highlights the trade-off between binding affinity (enhanced by flexible substituents) and oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
